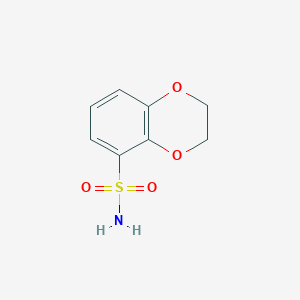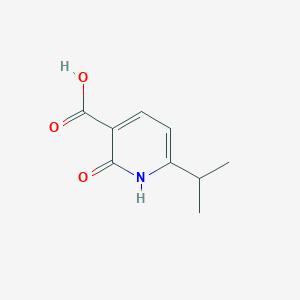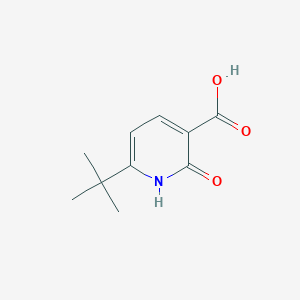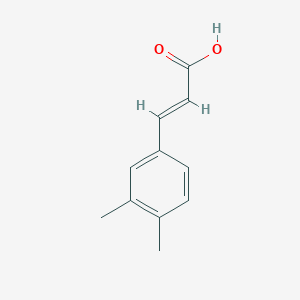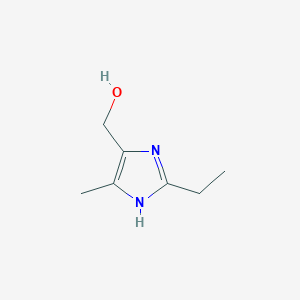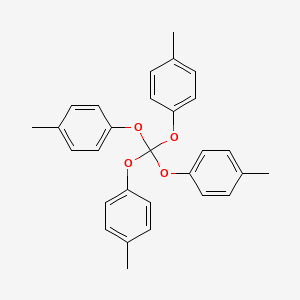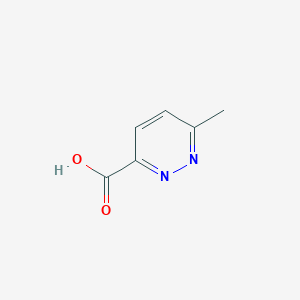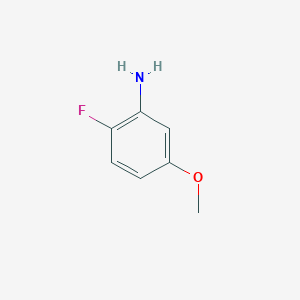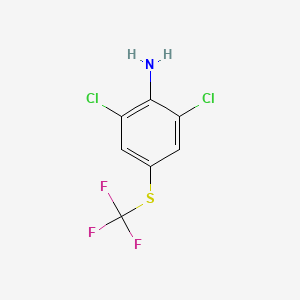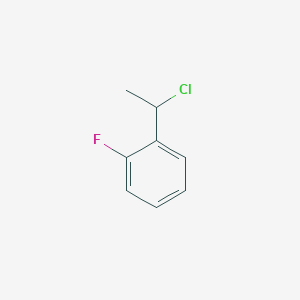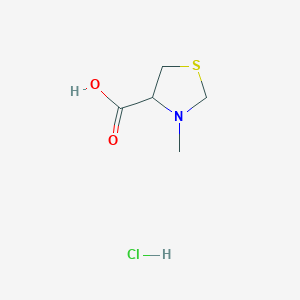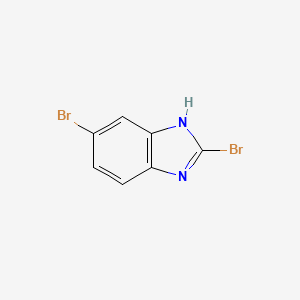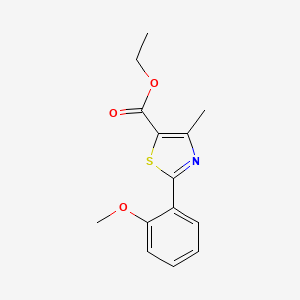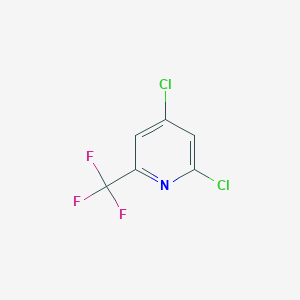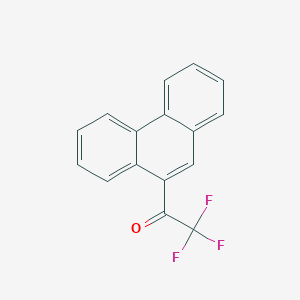
9-Phenanthryl trifluoromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenanthryl trifluoromethyl ketone is a chemical compound with the CAS Number: 163082-41-5 . It has a molecular weight of 274.24 and its IUPAC name is 2,2,2-trifluoro-1-(9-phenanthryl)ethanone . The compound is a yellow solid .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs), such as 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of TFMKs has been discussed in-depth in various studies .Molecular Structure Analysis
The molecular structure of 9-Phenanthryl trifluoromethyl ketone can be represented by the Inchi Code: 1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H . The compound has a linear formula of C16H9F3O .Physical And Chemical Properties Analysis
9-Phenanthryl trifluoromethyl ketone is a yellow solid . The compound has a molecular weight of 274.24 .Applications De Recherche Scientifique
Catalytic Applications
9-Phenanthryl trifluoromethyl ketone and its derivatives have been utilized in various catalytic processes, showcasing their versatility in synthetic chemistry. For instance, a general method for the direct alkynylation of trifluoromethyl ketones using copper(I) alkoxide catalysts highlights the functional group's role in enhancing catalyst activity and enabling the synthesis of CF3-substituted tertiary propargyl alcohols (Motoki, Kanai, & Shibasaki, 2007). Additionally, the utility of 9-phenanthryl derivatives in palladium-catalyzed aryne annulation processes to synthesize functionally substituted carbocyclic ring systems demonstrates their significance in creating complex molecular architectures (Worlikar & Larock, 2009).
Synthetic Methodologies
The synthetic flexibility of 9-phenanthryl trifluoromethyl ketone is further illustrated by its involvement in the development of new synthetic methodologies. For example, the synthesis of heptacyclic aromatic hydrocarbons via Elb's pyrolysis showcases the potential of 9-phenanthryl derivatives in constructing complex polycyclic aromatic compounds, a crucial aspect in the study of cancer-causing hydrocarbons (Lambert & Martin, 2010). Moreover, the directed ortho metalation - palladium catalyzed cross-coupling connection for synthesizing 9-phenanthrols and phenanthrenes highlights the strategic use of 9-phenanthryl derivatives in regiospecific synthesis, providing a general synthesis approach to phenanthrenes (Fu & Snieckus, 2000).
Environmental and Health Applications
In environmental science, research into the high-efficiency removal of 9-Phenanthrol using superparamagnetic nanomaterials addresses the health and environmental risks associated with 9-Phenanthrol pollution. This study exemplifies the role of 9-phenanthryl derivatives in environmental remediation technologies, highlighting their potential in solving pollution issues (Wei et al., 2022).
Fundamental Chemistry and Mechanistic Studies
The interaction of ketone triplet excited states with nucleophilic groups provides insight into the electronic properties of phenalenone and its derivatives, facilitating a deeper understanding of substituent-induced state switching in triplet ketones. This research contributes to the fundamental understanding of excited-state chemistry and its applications in photophysics and photochemistry (Bucher, 2017).
Orientations Futures
Trifluoromethyl ketones, including 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-phenanthren-9-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTFSYLJTVALDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472493 |
Source


|
| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenanthryl trifluoromethyl ketone | |
CAS RN |
163082-41-5 |
Source


|
| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

